molecular formula C5H5BrF2N2 B13546878 1-(bromodifluoromethyl)-3-methyl-1H-pyrazole

1-(bromodifluoromethyl)-3-methyl-1H-pyrazole

Cat. No.: B13546878
M. Wt: 211.01 g/mol
InChI Key: BUUUJMHSTSFLFR-UHFFFAOYSA-N
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Description

1-(Bromodifluoromethyl)-3-methyl-1H-pyrazole is an organofluorine compound characterized by the presence of a bromodifluoromethyl group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(bromodifluoromethyl)-3-methyl-1H-pyrazole typically involves the introduction of a bromodifluoromethyl group to a pyrazole ring. One common method involves the reaction of 3-methyl-1H-pyrazole with bromodifluoromethylating agents under controlled conditions. For instance, the use of (bromodifluoromethyl)trimethylsilane in the presence of a photocatalyst has been reported .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromodifluoromethyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromodifluoromethyl group .

Scientific Research Applications

1-(Bromodifluoromethyl)-3-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(bromodifluoromethyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

  • (Chlorodifluoromethyl)trimethylsilane
  • (Trifluoromethyl)trimethylsilane
  • 1,1-Difluoroalkenes

Comparison: 1-(Bromodifluoromethyl)-3-methyl-1H-pyrazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties.

Properties

Molecular Formula

C5H5BrF2N2

Molecular Weight

211.01 g/mol

IUPAC Name

1-[bromo(difluoro)methyl]-3-methylpyrazole

InChI

InChI=1S/C5H5BrF2N2/c1-4-2-3-10(9-4)5(6,7)8/h2-3H,1H3

InChI Key

BUUUJMHSTSFLFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C(F)(F)Br

Origin of Product

United States

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